molecular formula C19H20N2O6 B11485927 methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11485927
M. Wt: 372.4 g/mol
InChI Key: QRVHIAHITXAEKP-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-1-tetralone with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization and esterification reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to antidepressant effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the nitrophenyl group.

    1-Methyl-3,4-dihydroisoquinoline: A simpler analog with fewer substituents.

    6,7-Dimethoxy-1-(5-methoxy-2-nitrophenyl)-2-(2-phenoxyethyl)-3,4-dihydroisoquinoline: Contains additional substituents on the phenyl ring.

Uniqueness

Methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrophenyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C19H20N2O6/c1-25-16-10-12-8-9-20(19(22)27-3)18(14(12)11-17(16)26-2)13-6-4-5-7-15(13)21(23)24/h4-7,10-11,18H,8-9H2,1-3H3

InChI Key

QRVHIAHITXAEKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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